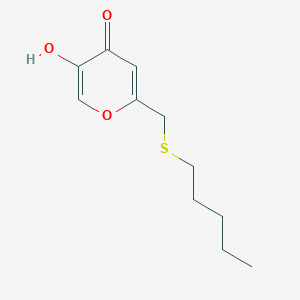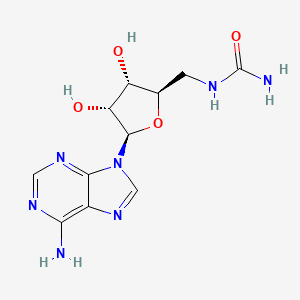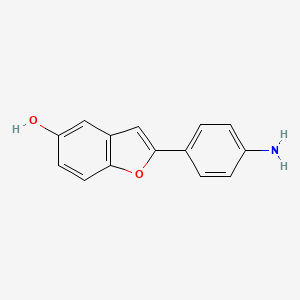
5-hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one is a chemical compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in the synthesis of various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one can be achieved through several methods. One common approach involves the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction leads to the formation of hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentylthiomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyranones.
Scientific Research Applications
5-Hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic Acid): Known for its use in the cosmetic industry as a skin-lightening agent.
5-Hydroxy-2-(methylthio)-4H-pyran-4-one: Similar in structure but with a different substituent, leading to distinct chemical and biological properties.
Uniqueness
5-Hydroxy-2-(pentylthiomethyl)-4H-pyran-4-one is unique due to its pentylthiomethyl group, which imparts specific chemical reactivity and biological activity
Properties
Molecular Formula |
C11H16O3S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
5-hydroxy-2-(pentylsulfanylmethyl)pyran-4-one |
InChI |
InChI=1S/C11H16O3S/c1-2-3-4-5-15-8-9-6-10(12)11(13)7-14-9/h6-7,13H,2-5,8H2,1H3 |
InChI Key |
BSUYJCKSLPFPSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCC1=CC(=O)C(=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)


![5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10844747.png)










